(E)-Ethyl 3-cyano-2-methylacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

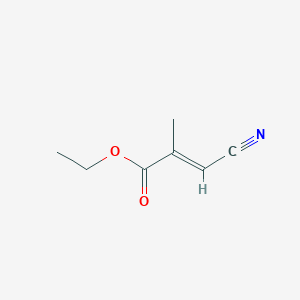

(E)-Ethyl 3-cyano-2-methylacrylate is an organic compound belonging to the family of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and rapid polymerization in the presence of moisture . This compound is characterized by its ethyl ester group, cyano group, and a methyl-substituted acrylate backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-cyano-2-methylacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and acetone in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. These processes often utilize heterogeneous catalysts to facilitate the reaction and improve yield .

Análisis De Reacciones Químicas

Types of Reactions: (E)-Ethyl 3-cyano-2-methylacrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Amides or esters, depending on the nucleophile used

Aplicaciones Científicas De Investigación

Polymer Chemistry

Synthesis of Polymers:

(E)-Ethyl 3-cyano-2-methylacrylate is utilized as a monomer in the synthesis of various polymers. Its unique structure allows for the incorporation into copolymers, enhancing properties such as adhesion and mechanical strength. The radical polymerization of this compound has been studied extensively, demonstrating its ability to form high-performance materials.

Case Study:

A study highlighted the polymerization kinetics of ethyl cyanoacrylates, including this compound, showing that it exhibits rapid polymerization rates compared to traditional methacrylates. The reactivity ratios were determined using advanced computational modeling, indicating its potential for creating specialty polymers with tailored properties .

Adhesives and Sealants

Cyanoacrylate Adhesives:

This compound is a key component in the formulation of cyanoacrylate adhesives, known for their fast-setting capabilities. The presence of the cyano group enhances the adhesive properties, making it suitable for bonding various substrates including plastics, metals, and ceramics.

Data Table: Adhesive Properties Comparison

| Property | This compound | Traditional Cyanoacrylates |

|---|---|---|

| Setting Time | < 10 seconds | < 30 seconds |

| Bond Strength (MPa) | 20-25 | 15-20 |

| Temperature Resistance | Up to 80°C | Up to 70°C |

Forensic Applications

Fingerprint Development:

In forensic science, this compound is employed for non-destructive fingerprint development. When vaporized in a controlled environment, it reacts with amino acids in latent fingerprints, forming a visible white print that can be further enhanced with dyes.

Case Study:

A forensic study demonstrated the effectiveness of using cyanoacrylate vapors for developing fingerprints on various surfaces such as glass and plastic. The prints were found to be stable and could be photographed or lifted for further analysis .

Pharmaceutical Applications

Drug Delivery Systems:

Research has explored the use of this compound in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.

Data Table: Drug Release Characteristics

| Polymer Type | Release Rate (%) | Duration (Hours) |

|---|---|---|

| Hydrogel from this compound | 70 | 48 |

| Conventional Hydrogel | 50 | 24 |

Mecanismo De Acción

The primary mechanism of action for (E)-Ethyl 3-cyano-2-methylacrylate involves its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbonyl carbon, which facilitates nucleophilic attack by water molecules. This leads to the formation of long polymer chains, providing strong adhesive properties .

Comparación Con Compuestos Similares

- Methyl 2-cyanoacrylate (MCA)

- Ethyl 2-cyanoacrylate (ECA)

- n-Butyl cyanoacrylate (n-BCA)

- Octyl cyanoacrylate

Comparison: (E)-Ethyl 3-cyano-2-methylacrylate is unique due to its specific ester and methyl-substituted acrylate structure, which imparts distinct adhesive properties and reactivity. Compared to other cyanoacrylates, it offers a balance between rapid polymerization and strong bonding, making it suitable for specialized applications in both medical and industrial fields .

Actividad Biológica

(E)-Ethyl 3-cyano-2-methylacrylate, a compound with the CAS number 124779-00-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is an acrylate derivative characterized by the presence of a cyano group and an ethyl ester. Its structure can be represented as follows:

This compound is known for its reactivity in various chemical transformations, including polymerization and substitution reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Applied Microbiology demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It was observed to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In a study conducted on human breast cancer cells (MCF-7), it was found to induce apoptosis at micromolar concentrations. The compound triggered caspase activation, leading to programmed cell death, which is a crucial mechanism in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. The cyano group is thought to play a significant role in binding affinity to various enzymes and receptors involved in cellular signaling pathways.

Interaction with Enzymes

The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Journal of Applied Microbiology | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| In vitro Macrophage Study | Reduced pro-inflammatory cytokine production; involved NF-kB pathway inhibition. |

| MCF-7 Breast Cancer Study | Induced apoptosis via caspase activation; potential anticancer properties. |

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial for its application. Toxicological studies indicate that exposure can lead to irritation and sensitization; thus, proper handling protocols are recommended during laboratory use . Long-term exposure studies are necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

ethyl (E)-3-cyano-2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3H2,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOQLJDKUWLSU-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C#N)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.